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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 16,17-Dihydroheronamide C, a

synthetic analogue of the natural product heronamide C. It is designed as a crucial probe for

elucidating the mechanism of action of heronamide C, a polyene macrolactam with notable

antifungal properties. This document details its chemical identity, synthesis, and biological

activity, with a focus on its role in understanding the structure-activity relationship of the

heronamide class of compounds. All quantitative data is presented in structured tables, and

detailed experimental methodologies are provided. Furthermore, key processes are visualized

using Graphviz diagrams to facilitate a deeper understanding of the scientific workflows and

hypothetical signaling pathways.

Chemical Identity
Identifier Value

Compound Name 16,17-Dihydroheronamide C

CAS Number 2698333-36-5[1]

Molecular Formula C27H41NO4

Molecular Weight 443.62 g/mol

Class Polyene Macrolactam
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Introduction
Heronamides are a family of 20-membered polyene macrolactams isolated from Streptomyces

species.[2] Heronamide C, a prominent member of this family, exhibits interesting biological

activities, including antifungal properties. To investigate the mode of action of heronamide C,

16,17-Dihydroheronamide C was designed and synthesized as a molecular probe.[3][4][5][6]

This analogue lacks the C16-C17 double bond, a key structural feature of the parent

compound. The study of 16,17-Dihydroheronamide C has been instrumental in revealing the

critical importance of this specific double bond for the biological activity of heronamide C.[4][5]

Synthesis
The synthesis of 16,17-Dihydroheronamide C is achieved through a highly modular strategy,

which allows for the efficient construction of the complex macrolactam core.[3] The general

approach involves the synthesis of two key fragments, a C1-C13 fragment and a C14-C27

fragment, which are then coupled and cyclized.

Experimental Protocol: Total Synthesis of 16,17-
Dihydroheronamide C
The following protocol is a detailed methodology for the total synthesis of 16,17-
Dihydroheronamide C, based on the published modular strategy.[5]

Step 1: Synthesis of the C1-C13 and C14-C27 Fragments

The C1-C13 and C14-C27 fragments are synthesized from commercially available starting

materials using a series of stereoselective reactions. The detailed multi-step synthesis of

these fragments is described in the preceding literature.[3]

Step 2: Stille Coupling of the Fragments

To a solution of the C1-C13 vinyl iodide fragment (1.0 eq) and the C14-C27 stannane

fragment (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) is added Pd(PPh3)4 (0.1 eq)

and CuI (0.2 eq).

The reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours.
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The reaction is quenched with saturated aqueous KF solution and stirred for 30 minutes.

The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

coupled linear precursor.

Step 3: Macrolactamization

The protecting groups on the linear precursor are removed under standard conditions to

liberate the amino and carboxylic acid functionalities.

To a solution of the deprotected linear precursor in a mixture of dichloromethane (DCM) and

DMF (10:1) at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq),

1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

The reaction mixture is stirred at room temperature for 24 hours.

The solvent is removed under reduced pressure, and the residue is purified by flash column

chromatography on silica gel to yield the protected macrolactam.

Step 4: Final Deprotection

The final protecting groups are removed to yield 16,17-Dihydroheronamide C. For

example, if silyl ethers are present, they can be removed using tetrabutylammonium fluoride

(TBAF) in tetrahydrofuran (THF).

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the

reaction is quenched with saturated aqueous NH4Cl solution.

The mixture is extracted with ethyl acetate, and the combined organic layers are washed

with brine, dried over anhydrous Na2SO4, and concentrated.

The final product, 16,17-Dihydroheronamide C, is purified by preparative high-performance

liquid chromatography (HPLC).
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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